1-(3-Bromo-5-fluorophenyl)ethanone
Overview
Description
1-(3-Bromo-5-fluorophenyl)ethanone is a chemical compound with the molecular formula C₈H₆BrFO. It has a molecular weight of 217.04 g/mol .
Synthesis Analysis
The synthesis of this compound involves several steps. The compound can be synthesized from secondary alcohols using ammonium bromide and Oxone . The process involves the reaction of a compound of formula II in the presence of magnesium or an organometallic reagent of formula III R 1 M 2 X (III), wherein R 1 is C I -C 4 alkyl; M 2 is Li or Mg and X is halogen or absent; with a compound of formula IV CF 3 -C (O)-R 2 (IV), wherein R 2 is halogen, hydroxyl, C I -C 4 alkoxy, (di-C I -C 4 alkyl)amino, OC (O)CF 3, phenoxy or OM 1; wherein M 1 is Lithium, Magnesium, Sodium or Potassium .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code 1S/C8H6BrFO/c1-5(11)6-2-7(9)4-8(10)3-6/h2-4H,1H3 .Physical and Chemical Properties Analysis
This compound is a solid at room temperature. It has a molecular weight of 217.04 g/mol and a density of 1.5±0.1 g/cm3. Its boiling point is 257.9±25.0 °C at 760 mmHg .Scientific Research Applications
Molecular Structure and Vibrational Analysis
1. Molecular Structure Analysis and Nonlinear Optics Application The molecular structure of derivatives of 1-(3-Bromo-5-fluorophenyl)ethanone has been thoroughly investigated, revealing detailed vibrational frequencies and geometrical parameters. For instance, a study conducted on a related compound, 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, demonstrated the utility of such compounds in nonlinear optics due to their first hyperpolarizability. This indicates a potential application of this compound derivatives in creating new materials for optical technologies (Mary et al., 2015).
2. Molecular Docking and Potential Antineoplastic Properties Further, molecular docking studies of similar compounds suggest inhibitory activity against certain targets, such as TPII, indicating potential antineoplastic (anti-cancer) properties. These findings highlight the relevance of this compound and its derivatives in the development of new therapeutic agents (Mary et al., 2015).
Synthetic Applications
1. Synthesis of Chalcone Derivatives The compound has been used as a precursor in the synthesis of chalcone derivatives. For example, this compound can be involved in condensation reactions leading to chalcone (3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one), indicating its utility in organic synthesis and potential applications in creating pharmacologically active molecules (Jarag et al., 2011).
2. Antimicrobial and Antioxidant Syntheses Additionally, the compound has been involved in the synthesis of isoxazoles and triazoles with notable antimicrobial activities, indicating its significance in the development of new antibiotics and antimicrobial agents. For example, derivatives synthesized from 1-(5-fluoro-2-hydroxyphenyl)ethanone have shown in vitro antimicrobial activity, showcasing the potential of this compound in the field of antimicrobial drug development (Kumar et al., 2019; Nagamani et al., 2018).
Safety and Hazards
1-(3-Bromo-5-fluorophenyl)ethanone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage, and may cause respiratory irritation. Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
1-(3-bromo-5-fluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO/c1-5(11)6-2-7(9)4-8(10)3-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDXPUDHZBCYGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10547830 | |
Record name | 1-(3-Bromo-5-fluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10547830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105515-20-6 | |
Record name | 1-(3-Bromo-5-fluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10547830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-bromo-5-fluorophenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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